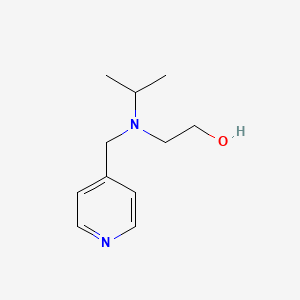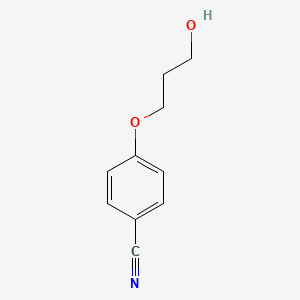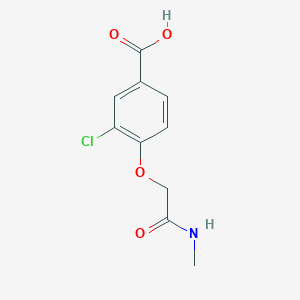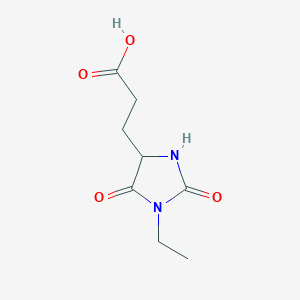
2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol is a chemical compound that features a pyridine ring substituted with an isopropyl group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol typically involves the reaction of pyridin-4-ylmethylamine with isopropyl alcohol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the isopropyl group, followed by reduction to form the aminoethanol moiety.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. Catalysts such as palladium or platinum may be employed to improve yield and selectivity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl).
Substitution: Halogenation with chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Nitro derivatives from oxidation.
Amine derivatives from reduction.
Halogenated pyridines from substitution reactions.
Scientific Research Applications
Chemistry: 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in medicinal chemistry.
Biology: The compound has shown potential as a bioactive molecule in various biological assays. It can interact with enzymes and receptors, making it useful in studying biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential. It may have applications in the development of new drugs, particularly in the treatment of neurological disorders.
Industry: In the chemical industry, it is used as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
2-(Ethyl-pyridin-4-ylmethyl-amino)-ethanol
2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol
2-(Propyl-pyridin-4-ylmethyl-amino)-ethanol
Uniqueness: 2-(Isopropyl-pyridin-4-ylmethyl-amino)-ethanol stands out due to its isopropyl group, which provides a unique steric and electronic environment compared to its ethyl, methyl, and propyl counterparts. This can lead to differences in reactivity and biological activity.
Properties
IUPAC Name |
2-[propan-2-yl(pyridin-4-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10(2)13(7-8-14)9-11-3-5-12-6-4-11/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFILQIWHNLXUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863018.png)
![2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863026.png)
![2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863032.png)
![2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863042.png)
![2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863045.png)
![2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7863049.png)
![2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863067.png)
![2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B7863079.png)
![2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863088.png)
![2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7863096.png)

![Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B7863119.png)


